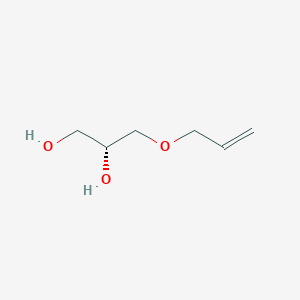
3-O-Allyl-SN-glycerol
Overview
Description
3-O-Allyl-SN-glycerol: is a chemical compound with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol . It is also known by its IUPAC name, (2R)-3-(allyloxy)-1,2-propanediol . This compound is characterized by the presence of an allyl group attached to the glycerol backbone, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Allyl-SN-glycerol typically involves the reaction of glycerol with allyl alcohol under specific conditions. One common method is the etherification of glycerol with allyl alcohol in the presence of an acid catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the allyl ether bond.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the transesterification of triglycerides with allyl alcohol. This process involves the use of catalysts such as sodium methoxide or potassium hydroxide to promote the reaction . The resulting product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-O-Allyl-SN-glycerol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the allyl group, which is highly reactive.
Common Reagents and Conditions:
Substitution: Substitution reactions often involve the use of nucleophiles such as halides or amines in the presence of a base catalyst.
Major Products: The major products formed from these reactions include allyl-substituted glycerol derivatives, such as allyl ethers and allyl esters .
Scientific Research Applications
Chemistry: In chemistry, 3-O-Allyl-SN-glycerol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of complex molecules .
Biology: In biological research, this compound is studied for its potential role in cellular processes and metabolic pathways. It is used in the synthesis of bioactive molecules and as a substrate in enzymatic reactions .
Medicine: In the medical field, this compound is investigated for its potential therapeutic applications. It is used in the development of drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds .
Industry: Industrially, this compound is used in the production of polymers, resins, and coatings. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-O-Allyl-SN-glycerol involves its interaction with specific molecular targets and pathways. The allyl group in the compound can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Diacylglycerols: These compounds are similar to 3-O-Allyl-SN-glycerol but contain two fatty acid chains instead of an allyl group.
Alkylglycerols: These compounds have an alkyl group attached to the glycerol backbone instead of an allyl group.
Uniqueness: The presence of the allyl group in this compound makes it unique compared to other glycerol derivatives. This functional group imparts specific reactivity and properties to the compound, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
(2R)-3-prop-2-enoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h2,6-8H,1,3-5H2/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKCOSURAUIXFG-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
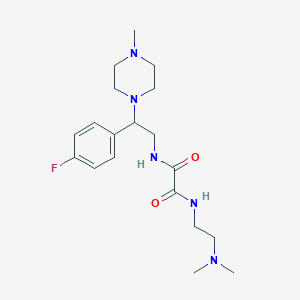
![N-(4-iodo-2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2395883.png)
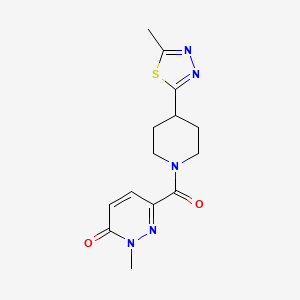

![(1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2395886.png)
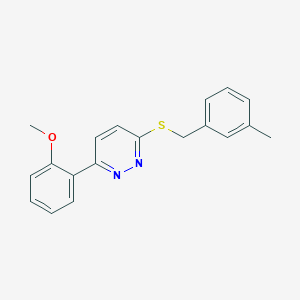

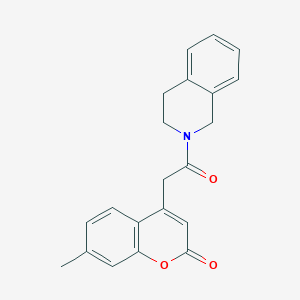

![Tert-butyl 10-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate](/img/structure/B2395897.png)
![3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol](/img/structure/B2395898.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2395899.png)

![N-[4-(4-morpholinylcarbonyl)benzyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2395902.png)
